(S)-2-((phenylsulfonyl)methyl)pyrrolidine
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Overview
Description
(S)-2-((phenylsulfonyl)methyl)pyrrolidine: is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves the following steps:
Starting Materials: : The synthesis begins with pyrrolidine and phenylsulfonyl chloride as the primary starting materials.
Reaction Conditions: : The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is cooled to 0°C, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Catalysts: : A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: : The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors and large-scale distillation units to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction conditions can also enhance the scalability of the process.
Chemical Reactions Analysis
(S)-2-((phenylsulfonyl)methyl)pyrrolidine: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives such as pyrrolidin-2-one.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted pyrrolidines.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Pyrrolidin-2-one derivatives.
Reduction: : Reduced pyrrolidine derivatives.
Substitution: : Various substituted pyrrolidines.
Scientific Research Applications
(S)-2-((phenylsulfonyl)methyl)pyrrolidine: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of complex organic molecules.
Biology: : The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: : The compound is used in the production of agrochemicals, dyes, and surfactants.
Mechanism of Action
The mechanism by which (S)-2-((phenylsulfonyl)methyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug discovery, the compound may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
(S)-2-((phenylsulfonyl)methyl)pyrrolidine: is compared with other similar compounds such as (R)-2-((phenylsulfonyl)methyl)pyrrolidine , 2-((phenylsulfonyl)methyl)piperidine , and 2-((phenylsulfonyl)methyl)aziridine . The uniqueness of This compound lies in its stereochemistry and the specific biological activities it exhibits.
List of Similar Compounds
(R)-2-((phenylsulfonyl)methyl)pyrrolidine
2-((phenylsulfonyl)methyl)piperidine
2-((phenylsulfonyl)methyl)aziridine
Properties
IUPAC Name |
(2S)-2-(benzenesulfonylmethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNKUCNFQWIMG-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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